4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
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Overview
Description
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is a chemical compound with a unique structure that includes both cyano and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by room temperature stirring overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or nitriles, while reduction can produce primary amines.
Scientific Research Applications
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carboxamide groups can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Fenoxanil: N-(1-Cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy)propionamide.
Cyanoacetamide Derivatives: Various N-aryl or N-heteryl cyanoacetamides.
Uniqueness
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide is unique due to its specific combination of cyano and carboxamide groups attached to a pyridine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-13(2,3)11(8-15)17-12(18)10-6-9(7-14)4-5-16-10/h4-6,11H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYVZOYLATYHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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